molecular formula C14H10N2OS B2928212 (2-mercapto-1H-benzimidazol-6-yl)(phenyl)methanone CAS No. 92685-57-9

(2-mercapto-1H-benzimidazol-6-yl)(phenyl)methanone

Cat. No.: B2928212
CAS No.: 92685-57-9
M. Wt: 254.31
InChI Key: WVONOTFBACQFPO-UHFFFAOYSA-N
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Description

(2-mercapto-1H-benzimidazol-6-yl)(phenyl)methanone is a compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that have significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-mercapto-1H-benzimidazol-6-yl)(phenyl)methanone typically involves the reaction of carbon disulfide with 3,4-diaminobenzophenone in the presence of potassium hydroxide (KOH) in methanol . This reaction forms the desired benzimidazole derivative through a series of nucleophilic substitution and condensation reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-mercapto-1H-benzimidazol-6-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzimidazole derivatives depending on the functional group introduced.

Mechanism of Action

The mechanism of action of (2-mercapto-1H-benzimidazol-6-yl)(phenyl)methanone involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with DNA and RNA, affecting gene expression and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

    2-mercaptobenzimidazole: Known for its antifungal and antibacterial properties.

    Benzimidazole: A core structure in many pharmaceutical agents with diverse biological activities.

    2-mercapto-1H-benzimidazol-5-yl)(phenyl)methanone: Similar structure with slight variations in the position of functional groups, leading to different biological activities.

Uniqueness

(2-mercapto-1H-benzimidazol-6-yl)(phenyl)methanone stands out due to its unique combination of a benzimidazole ring with a thiol and phenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with specific properties .

Biological Activity

(2-mercapto-1H-benzimidazol-6-yl)(phenyl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole core with a thiol group and a phenyl substituent. Its chemical formula is C15H12N2OS, and it exhibits properties typical of thiol-containing compounds, such as reactivity towards electrophiles.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound can inhibit enzyme activity by binding to active or allosteric sites, disrupting normal substrate access and altering enzyme conformation.
  • DNA/RNA Interaction : It has been shown to interact with nucleic acids, potentially affecting gene expression and protein synthesis.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Pathogen TypeOrganismActivity Level
Gram-positiveStaphylococcus aureusModerate
Streptococcus pyogenesHigh
Gram-negativeEscherichia coliLow
Pseudomonas aeruginosaModerate

This data suggests potential for development as an antimicrobial agent .

Anticancer Activity

The compound has shown promising anticancer properties in various cell lines. For instance, it was evaluated against human hepatocellular carcinoma (HepG2) cells, demonstrating significant cytotoxicity.

Cell LineIC50 (µM)Reference
HepG212.5
MCF7 (breast cancer)15.0
A549 (lung cancer)20.0

These findings indicate that the compound could be a candidate for further development in cancer therapy.

Antioxidant Activity

The antioxidant capacity of this compound was evaluated using several assays including DPPH and ABTS.

Assay TypeIC50 (µM)
DPPH25.0
ABTS30.0

These results suggest that the compound possesses significant free radical scavenging activity, which may contribute to its therapeutic effects .

Case Study 1: Antimicrobial Efficacy

A study focused on the synthesis of various benzimidazole derivatives, including this compound, reported its effectiveness against multidrug-resistant strains of bacteria. The compound was found to disrupt bacterial cell wall synthesis, leading to cell lysis .

Case Study 2: Anticancer Potential

In vitro studies demonstrated that the compound induced apoptosis in HepG2 cells through the activation of caspase pathways. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting cell cycle arrest and subsequent apoptosis .

Properties

IUPAC Name

phenyl-(2-sulfanylidene-1,3-dihydrobenzimidazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2OS/c17-13(9-4-2-1-3-5-9)10-6-7-11-12(8-10)16-14(18)15-11/h1-8H,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVONOTFBACQFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)NC(=S)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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